Superior BRAF V600E Inhibition vs. 3-Amine Isomers
In a head-to-head medicinal chemistry program, a 1H-pyrazole-4-amine-derived urea (compound FN10) achieved a BRAF V600E IC50 of 0.066 μM and an A375 cellular GI50 of 0.81 μM, matching the potency of the clinical BRAF inhibitor vemurafenib [1]. Critically, this series was explicitly reported to be more potent than the previously disclosed 1H-pyrazole-3-amine and corresponding urea derivatives, establishing the 4-amino substitution as the superior scaffold for this target [1].
| Evidence Dimension | BRAF V600E inhibitory activity and A375 melanoma cell growth inhibition |
|---|---|
| Target Compound Data | FN10 (1H-pyrazol-4-amine derivative): BRAF V600E IC50 = 0.066 μM; A375 GI50 = 0.81 μM |
| Comparator Or Baseline | Previously reported 1H-pyrazole-3-amine derivatives and their urea analogues; positive control vemurafenib (comparable IC50) |
| Quantified Difference | FN10 more potent than all 1H-pyrazole-3-amine analogues; equipotent to vemurafenib |
| Conditions | In vitro BRAF V600E enzymatic assay; A375 human melanoma cell line proliferation assay |
Why This Matters
For procurement decisions in anti-melanoma drug discovery, selecting the 4-amino series provides a validated BRAF-inhibitory scaffold with demonstrated superiority over the 3-amino isomer series, reducing the risk of investing in an inferior regioisomeric starting material.
- [1] Ruan, B.-F. et al. Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N'-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. Chem. Biodivers. 2018, 15, e1700504. DOI: 10.1002/cbdv.201700504 View Source
